molecular formula C32H42O2 B12668413 Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate CAS No. 74410-85-8

Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate

Cat. No.: B12668413
CAS No.: 74410-85-8
M. Wt: 458.7 g/mol
InChI Key: AHWMDLLZSYLAMC-JLLFFVNYSA-N
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Description

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate is a chemical compound with the molecular formula C32H42O2 and a molecular weight of 458.70 g/mol. It is a derivative of apocarotenal, a compound related to carotenoids, which are known for their vibrant colors and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate typically involves the esterification of 15’,15’-didehydro-beta-8’-apocaroten-8’-oic acid with ethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Fully saturated esters.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other carotenoid derivatives.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use in treating oxidative stress-related conditions.

    Industry: It is used in the production of colorants and pigments for various applications.

Mechanism of Action

The mechanism of action of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate involves its interaction with biological molecules and pathways. It is believed to exert its effects through:

    Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: The compound is thought to modulate pathways related to antioxidant defense and cellular signaling.

Comparison with Similar Compounds

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can be compared with other similar compounds such as:

    Beta-carotene: Unlike beta-carotene, which is a fully conjugated polyene, Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has an ester functional group and a partially conjugated system.

    Apocarotenal: This compound is a direct precursor to Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate and shares similar structural features.

    Lycopene: Lycopene is another carotenoid with a fully conjugated polyene system, but it lacks the ester functional group present in Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate.

Properties

CAS No.

74410-85-8

Molecular Formula

C32H42O2

Molecular Weight

458.7 g/mol

IUPAC Name

ethyl (2E,4E,6E,10Z,12E,14Z,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,10,12,14,16-heptaen-8-ynoate

InChI

InChI=1S/C32H42O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h12-13,15-20,22-23H,9,14,21,24H2,1-8H3/b17-12+,19-13+,23-22+,25-15-,26-16+,27-18-,29-20+

InChI Key

AHWMDLLZSYLAMC-JLLFFVNYSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C(=C/C#C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C

Canonical SMILES

CCOC(=O)C(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C

Origin of Product

United States

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